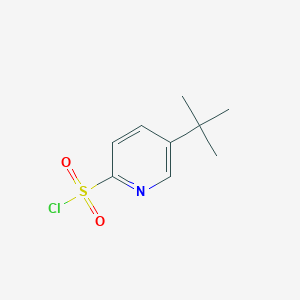
5-Chloro-2-fluorobenzylzinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-fluorobenzylzinc bromide, 0.50 M in THF, is an organometallic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that is used in a wide range of laboratory experiments. This compound has been found to be an effective reagent in several synthetic organic reactions, as well as being used in the synthesis of other organometallic compounds. Additionally, this compound has been used in the development of new pharmaceuticals and other drugs.50 M in THF.
Aplicaciones Científicas De Investigación
5-Chloro-2-fluorobenzylzinc bromide, 0.50 M in THF, has been used in a variety of scientific research applications. It has been used in the synthesis of other organometallic compounds, such as alkenylzinc compounds and vinylzinc compounds. Additionally, this compound has been used in the development of new pharmaceuticals and other drugs. It has also been used in the synthesis of polymers, catalysts, and other materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-fluorobenzylzinc bromide, 0.50 M in THF, is not fully understood. However, it is believed that the reaction proceeds via a nucleophilic addition mechanism. In this mechanism, the zinc halide reacts with the bromoalkyl halide to form an intermediate organozinc species. This intermediate then reacts with a base to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound, are not well understood. However, it is believed that this compound may have some toxic effects on the body. It is important to note that this compound should not be ingested or inhaled, as it may cause irritation to the skin, eyes, and respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Chloro-2-fluorobenzylzinc bromide, 0.50 M in THF, in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, this compound is non-toxic and non-flammable, making it a safe and effective reagent. However, there are some limitations to using this compound in laboratory experiments. The reaction is not always complete, and the product can be difficult to isolate and purify. Additionally, the compound can be unstable in the presence of air and light.
Direcciones Futuras
There are several potential future directions for 5-Chloro-2-fluorobenzylzinc bromide, 0.50 M in THF. One potential direction is to develop new synthetic methods for the synthesis of this compound. Additionally, research could be done to explore the potential uses of this compound in the development of new pharmaceuticals and other drugs. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound. Finally, research could be done to improve the stability of this compound in the presence of air and light.
Métodos De Síntesis
5-Chloro-2-fluorobenzylzinc bromide, 0.50 M in THF, can be synthesized using a variety of methods. The most common method involves the reaction of a zinc halide with a bromoalkyl halide in the presence of a base. This reaction is typically carried out in anhydrous THF at room temperature. The reaction proceeds rapidly and is typically complete within 1-2 hours. The product can then be isolated and purified by recrystallization or chromatography.
Propiedades
IUPAC Name |
bromozinc(1+);4-chloro-1-fluoro-2-methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUIKXHXTDTDPR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)Cl)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318337.png)








![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318410.png)

